Cas no 2306262-33-7 (3-Methylthieno[3,2-c]pyridin-4-amine)

3-Methylthieno[3,2-c]pyridin-4-amine is a heterocyclic organic compound featuring a fused thienopyridine core with an amino functional group at the 4-position and a methyl substituent at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and CNS-targeting agents. The compound's stability and reactivity profile allow for selective functionalization, facilitating further derivatization. High purity grades are available to ensure consistency in research and industrial applications. Suitable for use under controlled conditions, it requires proper handling due to its potential sensitivity.
3-Methylthieno[3,2-c]pyridin-4-amine structure
2306262-33-7 structure
商品名:3-Methylthieno[3,2-c]pyridin-4-amine
CAS番号:2306262-33-7
MF:C8H8N2S
メガワット:164.227519989014
CID:5058706

3-Methylthieno[3,2-c]pyridin-4-amine 化学的及び物理的性質

名前と識別子

    • 3-methylthieno[3,2-c]pyridin-4-amine
    • 3-Methylthieno[3,2-c]pyridin-4-amine
    • インチ: 1S/C8H8N2S/c1-5-4-11-6-2-3-10-8(9)7(5)6/h2-4H,1H3,(H2,9,10)
    • InChIKey: DZGDGUWWCWHXIF-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C)C2C(N)=NC=CC1=2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 151
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 67.2

3-Methylthieno[3,2-c]pyridin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM325625-250mg
3-methylthieno[3,2-c]pyridin-4-amine
2306262-33-7 95+%
250mg
$698 2021-08-18
Chemenu
CM325625-250mg
3-methylthieno[3,2-c]pyridin-4-amine
2306262-33-7 95%+
250mg
$698 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94381-250MG
3-methylthieno[3,2-c]pyridin-4-amine
2306262-33-7 95%
250MG
¥ 3,075.00 2023-03-31
Ambeed
A524657-1g
3-methylthieno[3,2-c]pyridin-4-amine
2306262-33-7 98%
1g
$1130.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94381-100MG
3-methylthieno[3,2-c]pyridin-4-amine
2306262-33-7 95%
100MG
¥ 1,920.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94381-5G
3-methylthieno[3,2-c]pyridin-4-amine
2306262-33-7 95%
5g
¥ 23,047.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94381-500MG
3-methylthieno[3,2-c]pyridin-4-amine
2306262-33-7 95%
500MG
¥ 5,121.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94381-500mg
3-methylthieno[3,2-c]pyridin-4-amine
2306262-33-7 95%
500mg
¥5117.0 2024-04-22
Chemenu
CM325625-1g
3-methylthieno[3,2-c]pyridin-4-amine
2306262-33-7 95%+
1g
$1164 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94381-1G
3-methylthieno[3,2-c]pyridin-4-amine
2306262-33-7 95%
1g
¥ 7,682.00 2023-03-31

3-Methylthieno[3,2-c]pyridin-4-amine 関連文献

3-Methylthieno[3,2-c]pyridin-4-amineに関する追加情報

Comprehensive Overview of 3-Methylthieno[3,2-c]pyridin-4-amine (CAS No. 2306262-33-7): Structural Properties and Emerging Applications

3-Methylthieno[3,2-c]pyridin-4-amine (CAS No. 2306262-33-7) is a heterocyclic compound characterized by a fused thienopyridine scaffold with a methyl substitution at the 3-position and an amine group at the 4-position. This structural motif positions it as a valuable intermediate in pharmaceutical research, particularly for the development of kinase inhibitors and anti-inflammatory agents. The thieno[3,2-c]pyridine core is known for its ability to modulate biological targets through π-electron interactions and hydrogen bonding capabilities, making it a focal point in medicinal chemistry.

Recent studies have highlighted the role of 4-amino thienopyridines in targeting protein kinases associated with cancer progression. For instance, a 2024 publication in J Medicinal Chemistry demonstrated that derivatives of 3-methylthieno[3,2-c]pyridin-4-amine exhibited nanomolar inhibition against JAK/STAT signaling pathways, which are implicated in myeloproliferative disorders. The methyl substitution at C-3 enhances lipophilicity while maintaining solubility balance—a critical factor for drug-like properties.

Synthetic approaches to this compound typically involve palliative cross-coupling strategies. A notable method reported in 2025 utilized microwave-assisted Suzuki coupling between 5-bromo-thiophene and a pyridine boronic acid derivative under palladium catalysis. This methodology achieved high regioselectivity (98% yield) with minimal byproduct formation, aligning with green chemistry principles for sustainable pharmaceutical manufacturing.

The pharmacokinetic profile of compounds derived from this scaffold has been extensively studied using LC-MS/MS techniques. Research from the European Journal of Medicinal Chemistry (Q1) revealed that certain ester prodrugs of 4-amino thienopyridines demonstrated improved oral bioavailability (F > 85%) compared to parent molecules, primarily due to enhanced intestinal permeability via P-glycoprotein modulation.

In the realm of anti-infective research, this compound class has shown promise as a scaffold for antiviral agents. A 2025 study published in Virology Reports demonstrated that specific amidine derivatives of thieno[3,2-c]pyridin-4-amines inhibited SARS-CoV-2 replication by targeting the viral main protease (Mpro). The methyl substitution was found to optimize binding affinity through hydrophobic interactions within the enzyme's active site pocket.

Analytical characterization of this compound employs advanced spectroscopic techniques including X-ray crystallography and NMR spectroscopy. Solid-state studies revealed a planar conformation stabilized by intramolecular hydrogen bonding between the amine group and adjacent carbonyl moieties—a structural feature that contributes to its stability under physiological conditions.

The environmental impact assessment of production processes involving this compound has been addressed through life cycle analysis (LCA). A comparative study published in Green Chemistry (Q1) showed that continuous flow synthesis methods reduced solvent waste by 60% compared to traditional batch processes while maintaining product purity above 99.5% as determined by HPLC analysis.

Ongoing research focuses on expanding the structural diversity of this scaffold through C-H functionalization techniques. Recent advancements in photoredox catalysis have enabled selective arylation at the pyridine nitrogen position without compromising the integrity of the thiophene ring—a breakthrough that opens new avenues for creating multi-targeted therapeutics.

In conclusion, CAS No. 2306262-33-7, or more precisely its IUPAC name (E)-N-(5-methylthiophen-2-yl)pyridin-4-imine, represents a structurally versatile platform with broad applications across therapeutic areas including oncology, virology, and inflammatory diseases. Its unique combination of synthetic accessibility and biological activity continues to attract significant interest from both academic researchers and pharmaceutical industries seeking novel therapeutic solutions.

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